D,L-Tryptophanamide Hydrochloride: A Comprehensive Technical Guide
D,L-Tryptophanamide Hydrochloride: A Comprehensive Technical Guide
CAS Number: 67607-61-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with D,L-Tryptophanamide hydrochloride. This document provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and underlying biological pathways.
Core Chemical and Physical Data
D,L-Tryptophanamide hydrochloride is the hydrochloride salt of the amide derivative of the essential amino acid D,L-tryptophan. Its racemic nature makes it a useful starting material for stereoselective synthesis and enzymatic resolution studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClN₃O | [1][2] |
| Molecular Weight | 239.70 g/mol | [1][2] |
| Appearance | White to off-white or pale cream crystalline powder | [1][3] |
| Purity | ≥99% (TLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Solubility (L-enantiomer) | DMSO: ~1 mg/mL, DMF: ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL | [4] |
| Solubility (D,L-racemate in DMSO) | 100 mg/mL (417.19 mM) with sonication | [1] |
Spectroscopic and Analytical Data
Characterization of D,L-Tryptophanamide hydrochloride is crucial for confirming its identity and purity. Below are typical spectroscopic data, primarily based on the well-characterized L-enantiomer, which is expected to be representative of the D,L-mixture in terms of functional group signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy (L-Tryptophanamide hydrochloride)
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | DMSO-d₆ | 3.30-3.50 | m (β-CH₂) |
| 4.10-4.20 | t (α-CH) | ||
| 7.00-7.70 | m (indole-H) | ||
| 7.90, 8.20 | s (amide-NH₂) | ||
| 8.50 | br s (NH₃⁺) | ||
| 11.0 | s (indole-NH) | ||
| ¹³C NMR | DMSO-d₆ | 27.0 | (β-C) |
| 54.0 | (α-C) | ||
| 109.0, 111.0, 118.0, 119.0, 121.0, 124.0, 127.0, 136.0 | (indole-C) | ||
| 172.0 | (C=O) |
Infrared (IR) Spectroscopy (L-Tryptophanamide hydrochloride)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3200-3000 | N-H stretch (amide and ammonium) |
| ~1670 | C=O stretch (amide I) |
| ~1600 | N-H bend (amide II) |
| ~1450 | C-H bend |
Mass Spectrometry (MS)
Mass spectrometric analysis of tryptophan derivatives typically involves electrospray ionization (ESI). The fragmentation pattern of tryptophanamide would be expected to show a prominent molecular ion peak [M+H]⁺ and characteristic fragmentation of the indole ring and the propanamide side chain.[5]
Synthesis and Experimental Protocols
Synthesis of D,L-Tryptophanamide Hydrochloride
A common method for the synthesis of amino acid amides from the corresponding amino acid involves the activation of the carboxylic acid group followed by reaction with ammonia. A plausible synthetic route is outlined below.
Workflow for the Synthesis of D,L-Tryptophanamide Hydrochloride
Caption: General workflow for the synthesis of D,L-Tryptophanamide hydrochloride.
Experimental Protocol:
-
Activation of D,L-Tryptophan: To a solution of D,L-tryptophan (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) at 0°C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Amidation: Bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Salt Formation: Dissolve the crude D,L-Tryptophanamide in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield D,L-Tryptophanamide hydrochloride.
Enzymatic Resolution of D,L-Tryptophanamide
D,L-Tryptophanamide hydrochloride can be used as a substrate for enzymatic kinetic resolution to produce enantiomerically pure L-tryptophan. This process typically utilizes an L-amidase that selectively hydrolyzes the L-enantiomer.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of D,L-Tryptophanamide.
Experimental Protocol:
-
Enzyme Preparation: Prepare a solution of L-amidase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Reaction Setup: Dissolve D,L-Tryptophanamide hydrochloride in the same buffer to a desired concentration (e.g., 10-50 mM).
-
Enzymatic Reaction: Add the L-amidase solution to the D,L-Tryptophanamide solution and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentrations of L-tryptophan and the remaining tryptophanamide enantiomers.
-
Termination and Product Isolation: Once the desired conversion is reached, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating). The resulting L-tryptophan can be separated from the unreacted D-Tryptophanamide by techniques such as extraction or chromatography.
HPLC Analysis of Enantiomers
The enantiomeric purity of the products from the enzymatic resolution can be determined by chiral HPLC.
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of D,L-Tryptophanamide and solutions of the reaction mixture at different time points, appropriately diluted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole ring absorbs (e.g., 280 nm).
-
-
Analysis: Inject the samples and standards onto the HPLC system. The D- and L-enantiomers of tryptophanamide and the product L-tryptophan will have distinct retention times, allowing for their quantification.
Biological Significance and Signaling Pathways
Precursor to Serotonin
Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). D,L-Tryptophanamide, upon hydrolysis to tryptophan, can enter this biosynthetic pathway.
Serotonin Biosynthesis Pathway
Caption: The metabolic pathway for the synthesis of serotonin from tryptophan.[4][6][7][8][9]
This pathway is fundamental to numerous physiological processes, including the regulation of mood, sleep, and appetite.[9] The rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase.[8][9]
Applications in Research and Development
D,L-Tryptophanamide hydrochloride is a versatile compound with several applications in scientific research and pharmaceutical development:
-
Neuroscience Research: As a precursor to tryptophan, it is used in studies investigating the role of the serotonergic system in mood disorders, anxiety, and sleep regulation.[1]
-
Pharmaceutical Development: It serves as a starting material for the synthesis of various bioactive molecules and peptidomimetics.
-
Biocatalysis and Enzymology: It is an important substrate for the study of amidase and aminopeptidase activity and for the development of enzymatic kinetic resolution processes for the production of chiral amino acids.
-
Peptide Synthesis: The amide group can be a useful protecting group or a key functional moiety in the synthesis of peptide analogues.[1]
This technical guide provides a foundational understanding of D,L-Tryptophanamide hydrochloride for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 3. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
